molecular formula C17H15ClN2O2 B14570180 4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole CAS No. 61355-07-5

4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole

Cat. No.: B14570180
CAS No.: 61355-07-5
M. Wt: 314.8 g/mol
InChI Key: QDILQNMKSFSRHF-UHFFFAOYSA-N
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Description

4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as halogenation, alkylation, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents and temperature control to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61355-07-5

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

4-benzyl-4-chloro-3-methyl-1,2-dioxido-5-phenylpyrazole-1,2-diium

InChI

InChI=1S/C17H15ClN2O2/c1-13-17(18,12-14-8-4-2-5-9-14)16(20(22)19(13)21)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

QDILQNMKSFSRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+]([N+](=C(C1(CC2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-])[O-]

Origin of Product

United States

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